molecular formula C16H22N4O6 B14612649 Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate CAS No. 60363-89-5

Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate

Cat. No.: B14612649
CAS No.: 60363-89-5
M. Wt: 366.37 g/mol
InChI Key: CNMQADZDJKAHQY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate is a chemical compound with a complex structure that includes a purine base attached to a sugar moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate typically involves multiple steps. One common method includes the protection of functional groups, followed by the formation of the purine base and subsequent attachment of the sugar moiety. The final step involves the esterification of the compound with tert-butyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate is unique due to its complex structure, which combines a purine base with a sugar moiety and a tert-butyl ester group. This complexity allows for diverse applications and interactions in various scientific fields .

Properties

CAS No.

60363-89-5

Molecular Formula

C16H22N4O6

Molecular Weight

366.37 g/mol

IUPAC Name

tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate

InChI

InChI=1S/C16H22N4O6/c1-16(2,3)26-10(22)4-8-11-14(18-6-17-8)20(7-19-11)15-13(24)12(23)9(5-21)25-15/h6-7,9,12-13,15,21,23-24H,4-5H2,1-3H3

InChI Key

CNMQADZDJKAHQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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